N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-8-7-14-3-4-16(11-15(14)13-21)20-29(24,25)17-5-6-18-19(12-17)27-10-9-26-18/h3-6,11-12,20H,2,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZYTQSFIYCBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic synthesis processes.
Initial Steps: : It often begins with the preparation of the core tetrahydroisoquinoline structure through Pictet-Spengler reaction, which condenses an amine with an aldehyde or ketone in the presence of an acid catalyst.
Sulfonamide Formation:
Ethylsulfonyl Group Attachment: : Ethylsulfonyl chloride is typically used to introduce the ethylsulfonyl group through nucleophilic substitution.
Final Assembly: : The final stages involve cyclization and the assembly of the benzo[d][1,4]dioxine ring structure, which requires carefully controlled reaction conditions, often involving catalytic agents and anhydrous environments to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, these steps are optimized for high yield and purity. This often involves continuous flow synthesis, where reactants are flowed through a reactor, allowing for better control over reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes several types of chemical reactions:
Oxidation: : The tetrahydroisoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: : Selective reduction can alter the ring structures, modifying the compound’s biological activity.
Substitution Reactions: : The aromatic rings are susceptible to electrophilic substitution, particularly halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenation can use reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid like ferric chloride (FeCl3).
Major Products
Scientific Research Applications
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has significant potential in various fields:
Chemistry: : Utilized as an intermediate in organic synthesis, contributing to the creation of more complex molecules.
Biology: : Functions as a biochemical probe to study enzyme interactions and protein functions.
Medicine: : Explored for its potential use as a pharmacological agent due to its sulfonamide structure, which is known for antibacterial properties.
Industry: : Employed in the manufacture of specialty chemicals, agrochemicals, and dyes due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action typically involves:
Enzyme Inhibition: : The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), an essential component in the biosynthesis of folic acid in bacteria.
Protein Binding: : The compound may bind to specific proteins, altering their function and leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound shares key structural motifs with several analogs (Table 1). Computational similarity metrics, such as the Tanimoto and Dice indices, are commonly employed to quantify molecular resemblance. These metrics compare bit-vectorized structural fingerprints (e.g., MACCS or Morgan fingerprints) to assess overlap in functional groups and pharmacophores .
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Substituent Diversity : The ethylsulfonyl group in the target compound distinguishes it from analogs with methoxyethyl () or cyclooctane-annulated isoxazoline () substituents.
- Sulfonamide Positioning: All compounds feature sulfonamide groups, but their attachment points vary (e.g., benzodioxine vs. tetrahydroisoquinoline cores).
Bioactivity and Functional Correlations
Bioactivity clustering studies suggest that structurally related compounds often share modes of action. For example:
- Antiviral Activity : Compound 5f () inhibits tick-borne encephalitis and West Nile viruses, likely due to its sulfonamide-mediated protein interactions.
- Antitumor Potential: Tetrahydroisoquinoline derivatives (e.g., compound 6 in ) exhibit cytotoxicity linked to their substitution patterns.
While bioactivity data for the target compound is unavailable, molecular networking (based on MS/MS fragmentation cosine scores >0.8) could predict its functional overlap with these analogs .
Implications for Drug Design
The structural and functional parallels between the target compound and its analogs highlight:
Scaffold Flexibility: The benzodioxine-tetrahydroisoquinoline framework tolerates diverse substituents, enabling optimization of pharmacokinetic properties.
Bioactivity Prediction : Compounds with high Tanimoto similarity scores (e.g., >0.7 using MACCS fingerprints) may share target affinities .
Synthetic Scalability : Moderate yields (50–60%) for related sulfonamides suggest feasible scale-up with process refinement .
Biological Activity
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 440.5 g/mol. Its structure features a tetrahydroisoquinoline core linked to a sulfonamide moiety and a benzo[dioxine] component, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₆S₂ |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 954702-15-9 |
Biological Activity
1. Enzyme Inhibition:
Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, studies on tetrahydroisoquinoline derivatives have shown moderate potency in inhibiting monoacylglycerol acyltransferase 2 (MGAT2), which plays a role in fat absorption and energy metabolism. The IC50 value for related compounds has been reported around 1522 nM .
2. Neurotransmitter Modulation:
The tetrahydroisoquinoline structure suggests potential interactions with neurotransmitter systems, particularly dopaminergic pathways. This could imply applications in treating neurodegenerative diseases or mood disorders by modulating neurotransmitter levels.
3. Anticancer Potential:
Preliminary studies indicate that the compound may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The ethylsulfonyl group may enhance binding affinity to target proteins through hydrogen bonding and electrostatic interactions.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on MGAT2 Inhibition: A study highlighted the effectiveness of similar sulfonamide derivatives in reducing fat absorption by up to 57% in animal models during oral lipid tolerance tests .
- Neuroprotective Effects: Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress-induced neuronal damage. The results suggested that these compounds could mitigate neuronal cell death through antioxidant mechanisms.
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity: The compound may bind to active sites of enzymes such as MGAT2, preventing substrate access and subsequent catalytic activity.
- Modulation of Receptor Activity: By interacting with neurotransmitter receptors (e.g., dopamine receptors), it may alter neurotransmitter release or receptor sensitivity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for optimizing the synthesis of this compound, given its complex sulfonamide and tetrahydroisoquinoline moieties?
- Methodological Answer :
- Step 1 : Use a two-step sulfonylation protocol similar to the synthesis of structurally related sulfonamides (e.g., describes coupling 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides under basic conditions (pH 9–10)).
- Step 2 : Optimize reaction time and stoichiometry via Design of Experiments (DoE) to minimize side products. For example, fractional factorial designs can identify critical parameters like temperature, solvent polarity, and catalyst loading .
- Step 3 : Validate purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via -NMR and IR spectroscopy, as demonstrated in analogous sulfonamide syntheses .
Q. How can researchers ensure reproducibility in purification processes for this compound?
- Methodological Answer :
- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane (30–70%) to separate sulfonamide derivatives, as reported in related isoquinoline-sulfonamide systems .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/petroleum ether) based on solubility studies at varying temperatures (see for analogous protocols).
- QC Metrics : Track melting points (±2°C tolerance) and % recovery rates to establish batch consistency .
Advanced Research Questions
Q. How can computational methods enhance the design of experiments (DoE) for studying this compound’s reactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as sulfonamide bond formation or ring-opening intermediates. ICReDD’s approach integrates computational predictions with experimental validation to reduce trial-and-error cycles .
- AI-Driven Simulations : Implement COMSOL Multiphysics or Gaussian09 to simulate solvent effects and transition states, reducing physical experiments by 40–60% .
- Data Integration : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate computed activation energies with experimental yields, resolving discrepancies in reaction outcomes .
Q. What strategies are effective for analyzing contradictory data in enzyme inhibition assays involving this compound?
- Methodological Answer :
- Hypothesis Testing : If IC values vary across assays (e.g., α-glucosidase vs. acetylcholinesterase), perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms .
- Control Experiments : Validate assay conditions using known inhibitors (e.g., acarbose for α-glucosidase) and rule out solvent interference (e.g., DMSO ≤1% v/v) .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets from multiple labs, identifying outliers due to protocol variations (e.g., incubation time, enzyme source) .
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the ethylsulfonyl group or benzo[d][1,4]dioxine ring using parallel synthesis (e.g., combinatorial libraries with 10–20 analogs) .
- Descriptor Selection : Calculate physicochemical parameters (logP, polar surface area) using MarvinSketch or ACD/Labs to correlate with bioactivity data .
- Multivariate Analysis : Apply partial least squares (PLS) regression to identify key structural features driving activity, as seen in similar sulfonamide SAR studies .
Data Contradiction Resolution Framework
| Contradiction Type | Root Cause | Resolution Strategy | Reference |
|---|---|---|---|
| Varied catalytic efficiency in kinetic studies | Enzyme batch variability | Standardize enzyme sources (e.g., recombinant vs. native) and pre-treat with protease inhibitors | |
| Discrepant solubility profiles | Polymorphism | Perform X-ray diffraction (XRD) to identify crystalline vs. amorphous forms | |
| Inconsistent IC values | Assay pH/temperature drift | Use real-time pH monitoring and thermostated microplate readers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
